N-(1-cyclopentyl-1H-pyrazol-5-yl)-4-fluorobenzamide
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Overview
Description
N-(1-cyclopentyl-1H-pyrazol-5-yl)-4-fluorobenzamide is a chemical compound with a unique structure that combines a cyclopentyl group, a pyrazole ring, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopentyl-1H-pyrazol-5-yl)-4-fluorobenzamide typically involves the reaction of 1-cyclopentyl-1H-pyrazole-5-carboxylic acid with 4-fluoroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopentyl-1H-pyrazol-5-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the benzamide ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
N-(1-cyclopentyl-1H-pyrazol-5-yl)-4-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-cyclopentyl-1H-pyrazol-5-yl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby exerting its biological effects. The pathways involved in its mechanism of action can include signal transduction pathways that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyclopentyl-1H-pyrazol-5-yl)-2-cyclopropylacetamide
- N-(1-cyclopentyl-1H-pyrazol-5-yl)-2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide
- N-(1-cyclopentyl-1H-pyrazol-5-yl)-2-[(1-cyclopentyl-1H-tetrazol-5-yl)sulfanyl]acetamide
Uniqueness
N-(1-cyclopentyl-1H-pyrazol-5-yl)-4-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H16FN3O |
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Molecular Weight |
273.30 g/mol |
IUPAC Name |
N-(2-cyclopentylpyrazol-3-yl)-4-fluorobenzamide |
InChI |
InChI=1S/C15H16FN3O/c16-12-7-5-11(6-8-12)15(20)18-14-9-10-17-19(14)13-3-1-2-4-13/h5-10,13H,1-4H2,(H,18,20) |
InChI Key |
NVYYQWAIIZCNIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C(=CC=N2)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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